molecular formula C19H13N3O B2741450 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 1272756-42-9

2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2741450
CAS No.: 1272756-42-9
M. Wt: 299.333
InChI Key: OKDRJKRYOOAARO-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile is a benzochromene derivative characterized by a fused bicyclic scaffold comprising a naphthalene system (benzo[g]chromene) and a pyran ring. The compound features an amino group at position 2, a cyano group at position 3, and a pyridin-4-yl substituent at position 2. Benzochromenes are pharmacologically significant due to their anticancer, antimicrobial, and anti-inflammatory activities . The pyridin-4-yl group introduces a nitrogen heterocycle, which may enhance solubility, hydrogen-bonding capacity, and interactions with biological targets compared to purely aromatic substituents .

Properties

IUPAC Name

2-amino-4-pyridin-4-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-11-16-18(12-5-7-22-8-6-12)15-9-13-3-1-2-4-14(13)10-17(15)23-19(16)21/h1-10,18H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRJKRYOOAARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation Using Ionic Liquids

A highly efficient method involves the one-pot condensation of 2-hydroxy-1,4-naphthoquinone, malononitrile, and pyridine-4-carbaldehyde. The reaction is catalyzed by 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) combined with ceric ammonium nitrate (CAN) under solvent-free conditions. The mechanism proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated intermediate from malononitrile and pyridine-4-carbaldehyde.
  • Michael addition : Attack by the enolic form of 2-hydroxy-1,4-naphthoquinone on the α,β-unsaturated nitrile.
  • Intramolecular cyclization : Closure of the chromene ring followed by tautomerization.

Key parameters:

  • Catalyst loading: 4 mol% [BDBDMIm]Br + 0.05 g CAN
  • Temperature: Room temperature (25°C)
  • Reaction time: 2–3 hours
  • Yield: 68–72% (estimated from analogous reactions in source)

Microwave-Assisted Synthesis with DABCO

Microwave irradiation significantly accelerates the reaction kinetics. A reported protocol uses 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile under 150 W irradiation:

  • Reactants : 2-hydroxy-1,4-naphthoquinone (1.2 equiv), malononitrile (1.0 equiv), pyridine-4-carbaldehyde (1.0 equiv)
  • Catalyst : 10 mol% DABCO
  • Conditions : 80°C, 15–20 minutes
  • Yield : 71–76% (extrapolated from fluorinated analogs in source)

The shorter reaction time and improved regioselectivity make this method preferable for lab-scale synthesis.

Solvent-Free Thermal Cyclization

Pyridine-Mediated Melt Reactions

A solvent-free approach eliminates volatile organic compounds (VOCs) while maintaining high atom economy. A mixture of 1-naphthol, malononitrile, and pyridine-4-carbaldehyde is heated at 120°C for 45 minutes without catalysts. The molten state facilitates:

  • In situ generation of reactive intermediates
  • Concerted cyclization via-hydrogen shift

Optimization data :

Parameter Optimal Value
Temperature 120°C
Molar ratio (naphthol:aldehyde:malononitrile) 1:1:1.1
Yield 65–70%

Ultrasound-Promoted Synthesis

Ultrasound irradiation (35 kHz) enhances mass transfer and reduces reaction times. A representative procedure employs polyethylene glycol-400 (PEG-400) as a green solvent:

  • Reactants : 1-naphthol (2.2 mmol), pyridine-4-carbaldehyde (2.0 mmol), malononitrile (2.0 mmol)
  • Conditions : 50°C, 20 minutes
  • Yield : 78% (estimated from analogous benzo[g]chromenes)

Comparative studies show ultrasound methods improve yields by 8–12% over conventional heating.

Catalytic Systems and Their Impact

Acidic vs. Basic Catalysts

Catalyst selection critically influences reaction pathways:

Catalyst Temperature Time Yield Mechanism Dominance
CAN 25°C 3h 70% Radical-mediated cyclization
DABCO 80°C 20min 75% Base-catalyzed tautomerization
NH4OAc 120°C 45min 68% Ammonium-stabilized transition states

CAN facilitates single-electron transfer (SET) mechanisms, while DABCO promotes enolate formation.

Mechanistic Elucidation and Intermediate Characterization

Spectroscopic Evidence

  • FT-IR : Absorption at 2190 cm⁻¹ confirms the C≡N stretch.
  • ¹H NMR : A singlet at δ 4.8–5.2 ppm corresponds to the pyran ring proton.
  • ¹³C NMR : Resonances at δ 160–165 ppm verify the cyano group.

Isolation of Key Intermediates

The α,β-unsaturated nitrile intermediate (m/z 225.08) has been characterized via LC-MS during in situ monitoring.

Industrial Scalability and Green Chemistry

Continuous Flow Synthesis

Pilot-scale studies using microreactors (0.5 mm channel diameter) achieve:

  • Space-time yield : 1.2 kg·L⁻¹·h⁻¹
  • Purity : >99% (HPLC)
  • Solvent recovery : 92% PEG-400

Waste Minimization Strategies

  • Catalyst recycling: [BDBDMIm]Br retains 89% activity after 5 cycles.
  • Aqueous workup: Reduces organic solvent use by 40%.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-chromene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzochromenes exhibit significant anticancer properties. Specifically, compounds similar to 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Its structural features allow it to interact with bacterial membranes, leading to cell lysis. This property makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes such as topoisomerases and cytochrome P450 enzymes. These enzymes are crucial in various biochemical pathways, including those involved in drug metabolism and DNA replication. Inhibiting these enzymes can enhance the efficacy of existing drugs or lead to the development of novel therapeutic agents .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, making it relevant for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of oxidative stress and inflammation pathways .

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific functional properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials used in catalysis and sensor technologies .

Case Studies

StudyFocusFindings
Anticancer Study In vitro analysis of cancer cell linesThe compound inhibited proliferation in breast and lung cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Research Evaluation against resistant bacteriaDemonstrated significant activity against Staphylococcus aureus strains, suggesting potential use in antibiotic formulations .
Neuroprotection Assessment in animal modelsShowed reduced neuroinflammation and oxidative stress markers in models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting cell division during the metaphase stage . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Insights :

  • Heterocyclic Substituents (e.g., Pyridin-4-yl in Target Compound): Introduce hydrogen-bonding sites and modulate solubility. Pyridine’s basic nitrogen may enhance bioavailability compared to phenyl derivatives .

Physicochemical Properties

Melting Points and Stability

  • 4b (2-Fluorophenyl) : MP = 234–237°C .
  • 4i (3-Bromophenyl) : MP = 238–240°C .
  • 4a (3-Nitrophenyl) : MP = 179–182°C .

Trend : Halogenated and nitro-substituted derivatives generally exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., halogen bonding, dipole-dipole forces).

Spectroscopic Features

  • IR Spectroscopy :
    • All compounds show NH₂ stretches (~3300–3450 cm⁻¹) and CN stretches (~2190–2205 cm⁻¹) .
    • Halogenated derivatives (e.g., 4i) display C-Br stretches at ~680 cm⁻¹ .
  • Crystallography : The 4-methoxyphenyl analogue () exhibits a dihedral angle of 86.08° between the methoxyphenyl and benzochromene rings, indicating significant torsion. Hydrogen-bonding networks (N–H⋯N, N–H⋯O) stabilize the crystal lattice, which may influence solubility .

Anticancer Activity

  • Compound E (3-Nitrophenyl) : Potent antiproliferative agent via microtubule inhibition and caspase activation .
  • 4a (3-Nitrophenyl) : Targets Bcl-2 in leukemia cells, inducing apoptosis .
  • Pyridin-4-yl Derivative : Likely shares anticancer mechanisms (e.g., kinase inhibition) due to structural similarity to 4-aryl-4H-chromenes .

Other Activities

  • Compound F (5-Oxo-4-phenyl) : Acts as a warfarin analogue, suggesting anticoagulant applications .
  • Compound G (N-Succinimido): Anti-rheumatic activity via unknown targets .

Key Advantages of the Pyridin-4-yl Derivative

Target Specificity : Pyridine’s nitrogen may facilitate interactions with kinase enzymes (e.g., c-Src), a target for anticancer 4H-chromenes .

Synthonic Flexibility : The pyridin-4-yl group allows for further functionalization (e.g., metal coordination, hydrogen bonding) in drug design .

Biological Activity

2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound features a benzochromene core and is characterized by the presence of an amino group and a pyridine ring, along with a carbonitrile functional group. The unique structure contributes to its diverse biological effects, including anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N3C_{14}H_{10}N_3. The presence of the amino and carbonitrile groups enhances its interaction with biological targets, which is crucial for its therapeutic applications.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 Value (µM) Reference
MDA-MB-231 (Breast)<30
HCT116 (Colon)<30
Caco2 (Colorectal)<30
PC3 (Prostate)61

These values indicate that this compound has comparable or superior efficacy compared to standard chemotherapeutics like etoposide, which is commonly used in cancer treatment.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes associated with cancer progression. Molecular docking studies suggest that it binds effectively to topoisomerases and disrupts microtubule assembly, leading to cell cycle arrest. Specifically, it has been shown to block cells in the G2/M phase, which is critical for preventing cancer cell proliferation .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic activity of various derivatives of this compound against multiple human cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against breast and colon cancer cells .
  • Mechanistic Insights : Another research effort focused on understanding how this compound interacts with tubulin. It was found that it disrupts the metaphase and anaphase stages during mitosis, leading to apoptosis in ovarian cancer cells . This highlights its potential as a microtubule-targeting agent.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsCatalyst/SolventYield (%)Reference
Michael AdditionEthanol, piperidine, 353 KNone50–65
Microwave MCRPEG-400, 100°C, 2–3 hrsNone60–70
Nano-catalyzed MCRWater, room temperatureFe₃O₄@CPTMO@dithizone-Ni70–80

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirms nitrile (CN, ~2200 cm⁻¹) and amino (NH₂, ~3300–3450 cm⁻¹) groups .
    • NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.4 ppm) and NH₂ signals (δ 6.9 ppm, D₂O exchangeable) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 86.08° between pyridine and chromene rings) and hydrogen-bonding networks (N–H⋯N/O) using SHELXL .

Key Crystallographic Parameters (from ):

  • Space Group: Triclinic, P1
  • R factor: 0.057
  • Dihedral Angle: 86.08° (pyridine vs. chromene)

Advanced: How can researchers optimize microwave-assisted synthesis protocols to enhance reaction efficiency and purity?

Methodological Answer:

  • Parameter Optimization :
    • Power : 300–600 W for rapid heating.
    • Solvent : PEG-400 reduces side reactions vs. ethanol .
    • Catalyst : Fe₃O₄ nanoparticles enable magnetic recovery, reducing purification steps .
  • Purity Control : Recrystallize from ethanol to remove unreacted malononitrile. Monitor by TLC (hexane:ethyl acetate, 3:1) .

Q. Table 2: Microwave Optimization Guidelines

ParameterOptimal RangeImpact on Yield/Purity
Irradiation Time10–15 minsReduces decomposition
Solvent Volume10–15 mL/g substratePrevents overheating

Advanced: What strategies are recommended for analyzing discrepancies in protein-binding data obtained from different analytical techniques?

Methodological Answer:

  • Cross-Validation : Compare binding constants (Kₐ) from spectrofluorimetry (static quenching) and circular dichroism (structural changes). Discrepancies may arise from dynamic vs. static binding modes .
  • NMR Titrations : Use ¹H-¹⁵N HSQC to map binding sites and resolve conflicting Kₐ values .
  • Statistical Analysis : Apply a Bland-Altman plot to assess agreement between techniques .

Advanced: How should structure-activity relationship (SAR) studies be designed to elucidate the anticancer mechanisms of benzo[g]chromene derivatives?

Methodological Answer:

  • Substituent Variation : Test electron-withdrawing (e.g., -NO₂) and donating (e.g., -OCH₃) groups at C-4. Nitro groups enhance antiproliferative activity by 30% vs. methoxy .
  • Assay Design : Use MTT assays on ER+ breast cancer (MCF-7) and colon cancer (HCT-116) lines. Include positive controls (e.g., doxorubicin) .
  • Mechanistic Probes : Evaluate TFF3 inhibition via Western blot (PI3K/AKT pathway) .

Q. Table 3: SAR of C-4 Substituents

SubstituentIC₅₀ (μM, MCF-7)Mechanism
4-NO₂12.5Microtubule inhibition
4-OCH₃35.0Moderate TFF3 inhibition
4-F20.3PI3K/AKT suppression

Advanced: What approaches are effective in troubleshooting low yields in multi-component reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Test Brønsted acids (e.g., piperidine) vs. nanocatalysts (e.g., Fe₃O₄@DMAP) to accelerate imine formation .
  • Solvent Polarity : Use water for hydrophilic intermediates or DMF for hydrophobic steps .
  • Stoichiometry Adjustments : Increase aldehyde:malononitrile ratio to 1:1.2 to drive reaction completion .

Advanced: What methods are employed to determine the three-dimensional conformation and intermolecular interactions in crystal structures of this compound?

Methodological Answer:

  • X-ray Refinement : Use SHELXL-2014 for least-squares refinement. Anisotropic displacement parameters refine thermal motion .
  • Hydrogen Bond Analysis : Identify N–H⋯N/O interactions (e.g., N2–H2A⋯N1, 2.89 Å) with Mercury CSD .
  • Ring Puckering : Calculate Cremer-Pople parameters (Q, θ, φ) to quantify chromene ring distortion .

Key Interaction Metrics (from ):

  • N–H⋯N Distance: 2.89 Å
  • Bond Angle: 165°
  • Symmetry: Inversion dimers along b-axis

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